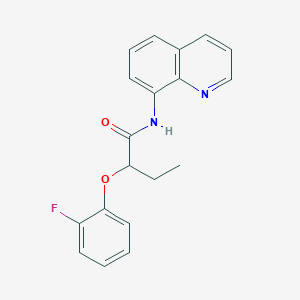
2-(2-fluorophenoxy)-N-(quinolin-8-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-fluorophenoxy)-N-(quinolin-8-yl)butanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorophenoxy group and a quinolinyl group attached to a butanamide backbone, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-(quinolin-8-yl)butanamide typically involves a multi-step process. One common method starts with the preparation of the intermediate compounds, such as 2-fluorophenol and 8-aminoquinoline. These intermediates are then subjected to a series of reactions, including:
Nucleophilic Substitution: 2-fluorophenol reacts with a suitable halogenated butanamide derivative under basic conditions to form the 2-(2-fluorophenoxy)butanamide intermediate.
Amidation: The intermediate is then reacted with 8-aminoquinoline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-fluorophenoxy)-N-(quinolin-8-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, dimethylformamide, various nucleophiles.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
2-(2-fluorophenoxy)-N-(quinolin-8-yl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the quinoline moiety.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(2-fluorophenoxy)-N-(quinolin-8-yl)butanamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The quinoline moiety may play a role in binding to DNA or proteins, while the fluorophenoxy group could enhance the compound’s lipophilicity and cellular uptake.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-chlorophenoxy)-N-(quinolin-8-yl)butanamide: Similar structure but with a chlorine atom instead of fluorine.
2-(2-bromophenoxy)-N-(quinolin-8-yl)butanamide: Similar structure but with a bromine atom instead of fluorine.
2-(2-methylphenoxy)-N-(quinolin-8-yl)butanamide: Similar structure but with a methyl group instead of fluorine.
Uniqueness
2-(2-fluorophenoxy)-N-(quinolin-8-yl)butanamide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity, stability, and biological activity. The fluorine atom can enhance the compound’s lipophilicity, making it more likely to penetrate cell membranes and interact with intracellular targets.
Propiedades
Fórmula molecular |
C19H17FN2O2 |
|---|---|
Peso molecular |
324.3 g/mol |
Nombre IUPAC |
2-(2-fluorophenoxy)-N-quinolin-8-ylbutanamide |
InChI |
InChI=1S/C19H17FN2O2/c1-2-16(24-17-11-4-3-9-14(17)20)19(23)22-15-10-5-7-13-8-6-12-21-18(13)15/h3-12,16H,2H2,1H3,(H,22,23) |
Clave InChI |
NCDBKGQHDOIURG-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)NC1=CC=CC2=C1N=CC=C2)OC3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


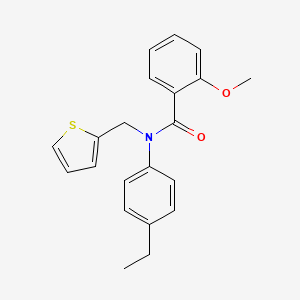
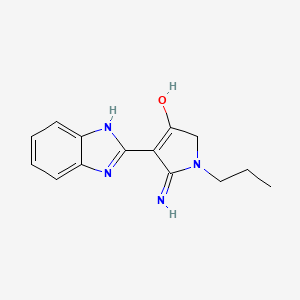
![4-[7-(2-Bromophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phenyl methyl ether](/img/structure/B11325935.png)
![5,7-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11325941.png)
![N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-4-(propan-2-yloxy)benzamide](/img/structure/B11325949.png)
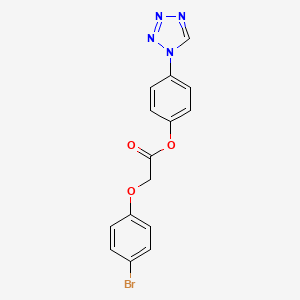
![10-(furan-2-yl)-8-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11325954.png)
![1-(4-chlorophenyl)-4-[(2-oxo-2-phenylethyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11325975.png)
![4-[(4-chlorobenzyl)sulfanyl]-1-(3-methoxyphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11325976.png)
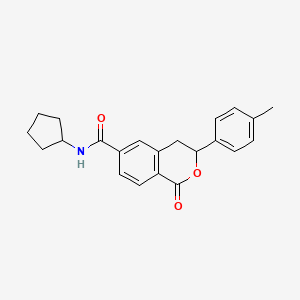
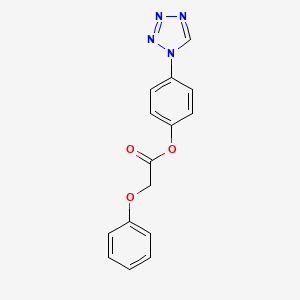
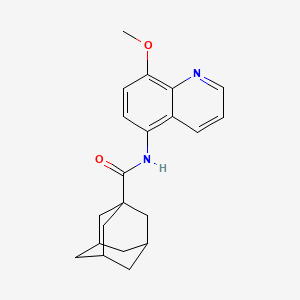
![2-(4-ethylphenoxy)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11325997.png)
![2-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11326000.png)
